
Malformin C
Overview
Description
Malformin C is a cyclic pentapeptide (C₂₃H₃₉O₅N₅S₂; molecular weight 529.7 g/mol) produced by fungal species such as Aspergillus brasiliensis and A. niger . It belongs to the malformin family, characterized by a disulfide bridge and cyclic structure. This compound exhibits diverse bioactivities, including anticancer, antimicrobial, and antioxidant properties . Recent studies highlight its ability to induce G2/M cell cycle arrest, apoptosis, and autophagy in cancer cells, with IC₅₀ values ranging from 0.18 μM (HCT116 colon cancer) to 1.8 μM (P388 leukemia) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Malformin C can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically includes the following steps:
Linear Peptide Assembly: Sequential addition of amino acids to a resin-bound peptide chain.
Cyclization: Formation of a cyclic structure through macrolactamization.
Disulfide Bond Formation: Oxidation of cysteine thiols to form a disulfide bond.
Industrial Production Methods: Industrial production of this compound involves fermentation of Aspergillus species in a controlled environment. The culture medium is optimized to enhance the yield of this compound, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Malformin C undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Replacement of specific amino acid residues to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Oxidation: Cyclic pentapeptide with disulfide bonds.
Reduction: Linear pentapeptide with free thiols.
Substitution: Various analogs with modified biological activities.
Scientific Research Applications
Anti-Cancer Properties
Mechanism of Action
Research has shown that Malformin C exhibits significant anti-cancer activity through various mechanisms. In vitro studies revealed that it inhibits the growth of colon cancer cell lines (Colon 38 and HCT 116) with IC50 values of 0.27 μM and 0.18 μM, respectively. The compound induces G2/M cell cycle arrest and promotes apoptosis, as evidenced by increased levels of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 .
In Vivo Studies
In vivo experiments using BDF1 mice demonstrated that this compound can reduce tumor growth effectively. The optimal dosage was determined to be 0.3 mg/kg weekly, which minimized toxicity while maintaining anti-tumor efficacy . Higher doses resulted in acute toxicity, underscoring the need for careful dosage management in potential therapeutic applications.
Targeting Glioblastoma
This compound has shown promise in targeting glioblastoma stem-like cells. In xenograft models, it significantly reduced tumor growth and exhibited preferential cytotoxicity towards these cancer stem cells . This specificity may offer a novel therapeutic avenue for treating glioblastoma, a notoriously aggressive form of brain cancer.
Antimalarial and Antitrypanosomal Activities
Efficacy Against Parasites
This compound has demonstrated potent antimalarial and antitrypanosomal activities with IC50 values of 70 ng/ml against Plasmodium falciparum (malaria) and 1.6 ng/ml against Trypanosoma brucei (African sleeping sickness). The presence of a disulfide bond in its structure is critical for these activities .
Structure-Activity Relationships
Studies have explored the structure-activity relationships (SAR) of this compound derivatives to enhance its efficacy against these parasites. The findings suggest that modifications to the amino acid composition can significantly impact biological activity, highlighting the importance of specific residues in achieving optimal therapeutic effects .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Application | Target | IC50 Value | Mechanism |
---|---|---|---|
Anti-Cancer | Colon Cancer (Colon 38) | 0.27 μM (HCT116: 0.18 μM) | G2/M Arrest; Apoptosis |
Glioblastoma | Glioblastoma Stem Cells | Not specified | Reduced Tumor Growth |
Antimalarial | Plasmodium falciparum | 70 ng/ml | Disulfide Bond Essential |
Antitrypanosomal | Trypanosoma brucei | 1.6 ng/ml | Disulfide Bond Essential |
Mechanism of Action
Malformin C exerts its effects through multiple mechanisms:
Algicidal Activity: Induces reactive oxygen species (ROS) production, leading to oxidative stress and cell death in algae.
Anticancer Activity: Causes G2/M cell cycle arrest and induces apoptosis through upregulation of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3.
Antimalarial and Antitrypanosomal Activity: Inhibits growth of Plasmodium species and Trypanosoma species through disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Malformin A1 and B
Malformin A1
- Structure: Cyclo-Leu-Ile-Cys-Cys-Val . Shares the cyclic pentapeptide backbone and disulfide bond with Malformin C but differs in amino acid residues.
- Bioactivity: Potent cytotoxicity against pancreatic (MIA Pa Ca-2, IC₅₀ = 0.05 μM) and breast cancer (MCF-7, IC₅₀ = 0.10 μM) . Enhances fibrinolysis, promotes cell skeleton reorganization, and inhibits IL-1β binding . Stimulates plant growth at low concentrations (e.g., corn root curvature at 1 μM) .
Malformin B
- Structure : Variants include cyclo-D-Cys-D-Cys-L-Val-D-Leu-L-allo-Ile (MW 529) and others with differing residues (e.g., D-Val or D-Ile) .
- Bioactivity :
Key Structural Differences :
- This compound and A1 differ in the fourth and fifth residues (e.g., D-Leu vs. D-Val), affecting hydrophobicity and receptor binding .
- Malformin B variants have variable residues, influencing molecular rigidity and bioactivity .
Functional Analogues: Cyclic Peptides with Anticancer Activity
This compound vs. SN38 (Topoisomerase I Inhibitor) :
- Mechanism : Both induce G2/M arrest, but this compound acts independently of topoisomerase inhibition .
This compound vs. L-OddC (Troxacitabine) :
- Potency : this compound (IC₅₀ = 0.27 μM in Colon 38) is more potent than L-OddC (IC₅₀ = 1.2 μM) .
- Resistance : this compound overcomes multidrug resistance in KB-MDR cells (233-fold higher sensitivity than parental KB cells) .
Comparative Bioactivity and Therapeutic Potential
Cytotoxicity Across Cancer Cell Lines
- Therapeutic Index: this compound’s optimal in vivo dose (0.3 mg/kg in mice) is below toxic thresholds (1.8 mg/kg causes fatal inflammation) . Malformin A1’s toxicity in normal cells limits its utility .
Antimicrobial and Antioxidant Activities
Biological Activity
Malformin C is a cyclic pentapeptide derived from the fungus Penicillium malformatum. It has garnered interest due to its diverse biological activities, particularly its potent antimalarial, antitrypanosomal, and anticancer properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, structure-activity relationships, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound's structure is characterized by a cyclic arrangement of five amino acids, including a critical disulfide bond that is essential for its biological activity. The total synthesis of this compound has been achieved through solid-phase methods, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR) .
Table 1: Structural Characteristics of this compound
Component | Description |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₄S₂ |
Molecular Weight | 358.44 g/mol |
Key Functional Groups | Disulfide bond, cyclic structure |
Antimalarial and Antitrypanosomal Effects
This compound exhibits significant antimalarial and antitrypanosomal activities. In vitro studies have shown that it has an IC50 value of 70 ng/mL against Plasmodium falciparum and 1.6 ng/mL against Trypanosoma brucei, comparable to established treatments such as pentamidine . The presence of the disulfide bond and specific amino acid residues are crucial for these activities.
Table 2: Antiparasitic Activity of this compound
Activity Type | IC50 Value (ng/mL) | Comparison Drug |
---|---|---|
Antimalarial | 70 | Artemether |
Antitrypanosomal | 1.6 | Pentamidine |
The mechanisms underlying this compound's antiparasitic effects involve disruption of cellular processes in the target organisms. Studies indicate that it inhibits critical pathways necessary for parasite survival, potentially by inducing oxidative stress or interfering with metabolic functions .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Research indicates that it induces G2/M phase cell cycle arrest in cancer cells such as Colon 38 and HCT 116, with IC50 values of 0.27 μM and 0.18 μM , respectively . The compound triggers apoptosis and autophagy in these cells, evidenced by increased levels of cleaved CASPASE 3 and LC3 proteins .
Table 3: Anticancer Activity of this compound
Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|
Colon 38 | 0.27 | G2/M arrest |
HCT 116 | 0.18 | Apoptosis induction |
In Vivo Toxicity Studies
In vivo studies on BDF-1 mice have revealed that while lower doses (0.3 mg/kg) are effective without significant toxicity, higher doses (0.9 mg/kg) lead to acute toxicity and mortality within a day . The observed toxicity is associated with inflammatory responses indicated by elevated IL-6 levels in plasma.
Summary of Findings from Case Studies
Q & A
Basic Research Questions
Q. What experimental methods are recommended to assess Malformin C-induced DNA damage in cancer cells?
- Answer : Phosphorylation of histone H2A.X at Ser139 (γH2A.X) serves as a biomarker for DNA double-strand breaks. Use Western blotting with anti-γH2A.X antibodies to quantify damage. Include dose-response (e.g., 0.14–0.54 µM) and time-course (2–24 hours) experiments. Positive controls like hydroxyurea (1–2 mM) validate assay sensitivity .
Q. How should IC50 values for this compound be determined in vitro?
- Answer : Expose cancer cell lines (e.g., HCT116, Colon 38) to increasing concentrations of this compound for 72 hours. Measure cell viability via MTT or clonogenic assays. Use GraphPad Prism for dose-response curve fitting (four-parameter logistic model). Include L-OddC (troxacitabine) as a positive control for comparative analysis .
Q. What are critical parameters for designing animal studies with this compound?
- Answer : Monitor body weight (euthanize if >15% loss), tumor volume (150–300 mm³ at baseline), and clinical signs (lethargy, dehydration). Administer this compound intraperitoneally (0.1–2.6 mg/kg) dissolved in DMSO (<0.05% final concentration). Use 6–9-week-old BDF-1 mice to minimize age-related toxicity variability .
Q. How can researchers validate this compound’s chemical identity and purity?
- Answer : Perform high-resolution mass spectrometry (HRMS) (C23H39N5O5S2, m/z 529.7) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with published libraries (e.g., SCIEX HRMS library) .
Q. Which statistical tests are appropriate for analyzing this compound’s anti-cancer effects?
- Answer : Use one-way ANOVA for dose-response comparisons and Student’s t-test for pairwise analysis. Report p-values <0.05 as significant. For animal studies, apply two-way ANOVA to evaluate tumor growth kinetics .
Advanced Research Questions
Q. How can discrepancies in apoptosis markers between in vitro and in vivo models be addressed?
- Answer : In vitro apoptosis assays (e.g., Vybrant Apoptosis Kit) may miss detached cells, leading to underestimation. Complement with TUNEL staining or cleaved caspase-3 immunohistochemistry in tumor tissues. For in vivo models, analyze plasma for caspase-3 fragments or cytochrome c .
Q. What experimental strategies resolve contradictions between DNA damage and delayed apoptosis in this compound-treated cells?
- Answer : Conduct time-course experiments (0–48 hours) to track γH2A.X (DNA damage) and cleaved caspase-3 (apoptosis). Use live-cell imaging to correlate DNA damage foci with morphological apoptosis. Note that p53 induction may precede caspase activation by 12–24 hours .
Q. How should combination therapy with this compound and SN38 be optimized to avoid antagonism?
- Answer : Perform synergy analysis using Chou-Talalay’s combination index (CI). Test sequential dosing (e.g., SN38 pre-treatment for 24 hours followed by this compound) to exploit cell cycle arrest (G2/M phase). Monitor cell cycle distribution via flow cytometry with propidium iodide staining .
Q. What mechanisms explain this compound’s dual induction of apoptosis and autophagy?
- Answer : Use LC3-II puncta quantification (immunofluorescence) and Western blotting for p62/SQSTM1 to track autophagic flux. Inhibit autophagy with chloroquine (lysosomotropic agent) to assess its pro-death vs. pro-survival role. Caspase-3 cleavage and PARP cleavage confirm apoptosis .
Q. How can age-dependent toxicity of this compound in murine models be mitigated?
- Answer : Younger mice (7 weeks) show higher acute toxicity (e.g., 0.9 mg/kg lethality) due to immature metabolic pathways. Use pharmacokinetic profiling to adjust dosing for age. Compare hepatic enzyme levels (AST/ALT) and cytokine profiles (IL-6) across age groups to identify toxicity thresholds .
Q. Data Contradiction Analysis
- Inconsistent Autophagy Markers : LC3-II elevation may reflect either autophagosome accumulation or impaired lysosomal degradation. Use bafilomycin A1 to block autophagosome-lysosome fusion and distinguish between the two scenarios .
- Variable IC50 Values : Cell line-specific differences (e.g., Colon 38 vs. KB-MDR) may arise from ABC transporter overexpression. Perform rhodamine-123 efflux assays to assess multidrug resistance (MDR) activity .
Properties
IUPAC Name |
(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODYIWCRGWHQB-TZNCUMHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894006 | |
Record name | Malformin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59926-78-2 | |
Record name | Malformin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malformin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MALFORMIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.